molecular formula C18H21N3O4 B10984904 N-(2,4-dimethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B10984904
M. Wt: 343.4 g/mol
InChI Key: CDDRKRGYODPPGQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a synthetic acetamide derivative featuring a 2,4-dimethoxyphenyl group linked to a tetrahydrocinnolinone core via an acetamide bridge. The molecule combines a methoxy-substituted aromatic ring with a partially saturated cinnolinone system, a bicyclic structure with nitrogen atoms at positions 1 and 2.

Properties

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C18H21N3O4/c1-24-13-7-8-15(16(10-13)25-2)19-17(22)11-21-18(23)9-12-5-3-4-6-14(12)20-21/h7-10H,3-6,11H2,1-2H3,(H,19,22)

InChI Key

CDDRKRGYODPPGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2)OC

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Study of novel heterocyclic compounds and their reactivity.

      Biology: Investigation of potential bioactivity (e.g., antimicrobial, antitumor).

      Medicine: Exploration of pharmacological properties.

      Industry: Possible applications in materials science or as intermediates for drug synthesis.

  • Mechanism of Action

    • The exact mechanism is not well-established, but potential targets could include enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its mode of action.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The following structurally related compounds highlight key variations in substituents, core heterocycles, and inferred properties:

    Table 1: Structural and Functional Comparison of Analogous Acetamide Derivatives

    Compound Name Core Structure Aryl Substituent Key Modifications Molecular Weight (g/mol) Notable Properties/Activities References
    N-(2,4-dimethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide Tetrahydrocinnolinone 2,4-Dimethoxyphenyl None Not specified Potential hydrogen-bonding via amide and carbonyl groups
    N-(3,4-Difluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide Tetrahydrocinnolinone 3,4-Difluorophenyl 6-Methyl group on cinnolinone; fluorine substituents Not specified Enhanced lipophilicity and metabolic stability (fluorine effects)
    N-(5-chloro-2,4-dimethoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide Quinazolinone 5-Chloro-2,4-dimethoxyphenyl Quinazolinone core; chloro and methoxy groups 433.85 Increased steric bulk and electronic effects (quinazolinone vs. cinnolinone)
    2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide Dihydropyrimidinone 2,4-Dimethoxyphenyl Thioether linkage; trifluoromethyl benzothiazole Not specified CK1 inhibition potential; enhanced metabolic stability (trifluoromethyl group)
    N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide Flexible alkyl chain 3,4-Dimethoxyphenethyl Sulfonyl and isobutylamino groups Not specified ACE2 binding (docking score: -5.51 kcal/mol)
    N-(1H-benzimidazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide Tetrahydrocinnolinone Benzimidazole Benzimidazole substituent Not specified Improved solubility and hydrogen-bonding capacity (imidazole N-H)

    Key Observations:

    Substituent Effects :

    • Electron-Donating Groups (e.g., methoxy) : The 2,4-dimethoxyphenyl group in the target compound enhances lipophilicity compared to halogenated analogs (e.g., 3,4-difluorophenyl in ), but may reduce metabolic oxidation rates relative to electron-withdrawing groups.
    • Halogenated Analogs : Chloro or fluoro substituents (e.g., ) increase lipophilicity and may improve target binding via halogen bonding.

    Core Heterocycle Variations: Tetrahydrocinnolinone vs. Dihydropyrimidinone (): Incorporation of a thioether linkage and trifluoromethyl group in this analog suggests divergent pharmacokinetic profiles, such as prolonged half-life.

    • CK1 Inhibition: The dihydropyrimidinone-thioether derivative in demonstrates kinase inhibition, suggesting the cinnolinone core could be explored for similar targets.
    • ACE2 Binding : The sulfonamide-containing analog in shows ACE2 affinity, implying that methoxyphenyl acetamides may have broad target versatility.

    Synthetic Accessibility :

    • The synthesis of related compounds often involves coupling acetamide intermediates with functionalized aromatic or heterocyclic moieties (e.g., ). The target compound’s methoxy groups may simplify synthesis compared to halogenated derivatives requiring protective-group strategies.

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